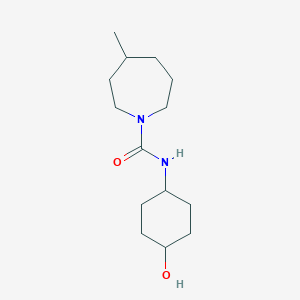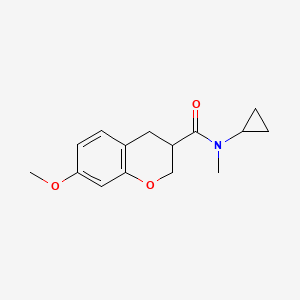
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemicals. The compound’s structure includes a trifluoroethyl group, which enhances its metabolic stability and lipophilicity, potentially improving its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide typically involves the introduction of the trifluoroethyl group into the benzoxathiine core. One common method is the reaction of 2,3-dihydro-1,4-benzoxathiine with 2,2,2-trifluoroethylamine under suitable conditions. This reaction can be catalyzed by transition-metal complexes, such as iron porphyrin complexes, which facilitate the N-trifluoroethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, particularly for enhancing metabolic stability and bioavailability.
Materials Science: Its unique properties can be exploited in the development of advanced materials with specific functionalities.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides, benefiting from its stability and biological activity.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.
Trifluoroethyl thioether derivatives: These compounds exhibit similar properties and are used in agrochemicals.
Uniqueness
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is unique due to its specific benzoxathiine core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)6-15-10(16)8-5-18-9-4-2-1-3-7(9)17-8/h1-4,8H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUCDMMHBBVEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-[1-(furan-2-yl)ethyl]-6-hydroxy-N-methylbenzamide](/img/structure/B6897323.png)






![N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6897372.png)

![1-[1-methyl-5-[2-(1H-pyrrol-2-yl)pyrrolidine-1-carbonyl]pyrrol-3-yl]ethanone](/img/structure/B6897390.png)



![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzoxathiine-2-carboxamide](/img/structure/B6897428.png)
